molecular formula C21H41NO2 B12342026 (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide

(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide

Katalognummer: B12342026
Molekulargewicht: 339.6 g/mol
InChI-Schlüssel: IPVYNYWIRWMRHH-CFGKVWFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, also known as oleamide, is a fatty acid primary amide. It is a naturally occurring compound found in the cerebrospinal fluid of sleep-deprived animals. Oleamide has been studied for its potential role in inducing sleep and its various biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oleamide can be synthesized through the reaction of oleic acid with ammonia or an amine under dehydrating conditions. The reaction typically involves heating oleic acid with ammonia gas or an amine in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate oleoyl chloride, which then reacts with ammonia or the amine to form oleamide.

Industrial Production Methods

Industrial production of oleamide often involves the catalytic hydrogenation of oleic acid followed by amidation. The process typically uses a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate oleic acid to stearic acid, which is then reacted with ammonia or an amine to produce oleamide. This method allows for large-scale production of oleamide with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oleamide undergoes various chemical reactions, including:

    Oxidation: Oleamide can be oxidized to form oleic acid and other oxidation products.

    Reduction: Reduction of oleamide can yield the corresponding amine and alcohol.

    Substitution: Oleamide can undergo substitution reactions with halogens or other electrophiles to form substituted amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oleic acid and other carboxylic acids.

    Reduction: Corresponding amine and alcohol.

    Substitution: Substituted amides with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Oleamide is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: It has been studied for its role in sleep regulation and its effects on the central nervous system.

    Medicine: Oleamide has potential therapeutic applications in treating sleep disorders and neurological conditions.

    Industry: It is used as a slip agent in the production of polyethylene and polypropylene films, improving the processing and handling of these materials.

Wirkmechanismus

Oleamide exerts its effects through various molecular targets and pathways. It is known to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Oleamide can modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), leading to its sedative and sleep-inducing effects. Additionally, oleamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, thereby enhancing the signaling of these bioactive lipids.

Vergleich Mit ähnlichen Verbindungen

Oleamide can be compared with other fatty acid amides such as:

    Stearamide: Similar in structure but lacks the double bond present in oleamide.

    Palmitamide: A shorter chain fatty acid amide with similar properties.

    Linoleamide: Contains two double bonds, making it more unsaturated than oleamide.

Oleamide is unique due to its specific biological activities and its role in sleep regulation, which distinguishes it from other fatty acid amides.

Eigenschaften

Molekularformel

C21H41NO2

Molekulargewicht

339.6 g/mol

IUPAC-Name

(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m0/s1

InChI-Schlüssel

IPVYNYWIRWMRHH-CFGKVWFZSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C)CO

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.